Butyl 4-[(2-ethylhexanoyl)oxy]benzoate
Description
Butyl 4-[(2-ethylhexanoyl)oxy]benzoate is a synthetic ester derived from benzoic acid, featuring a butyl group at the ester position and a branched 2-ethylhexanoyloxy substituent at the para position of the aromatic ring. This structural complexity distinguishes it from simpler alkyl benzoates, such as methyl or butyl benzoate, which lack the additional acyloxy moiety.
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
butyl 4-(2-ethylhexanoyloxy)benzoate |
InChI |
InChI=1S/C19H28O4/c1-4-7-9-15(6-3)19(21)23-17-12-10-16(11-13-17)18(20)22-14-8-5-2/h10-13,15H,4-9,14H2,1-3H3 |
InChI Key |
OMSNMLXXWQFTSM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OC1=CC=C(C=C1)C(=O)OCCCC |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=CC=C(C=C1)C(=O)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Structure: The compound combines a benzoate core with a bulky 2-ethylhexanoyloxy group, increasing its molecular weight (estimated ~322.4 g/mol) and lipophilicity compared to linear-chain analogs.
- Synthesis: Likely produced via esterification of 4-hydroxybenzoic acid with 2-ethylhexanoyl chloride, followed by reaction with butanol.
Comparison with Similar Compounds
The compound is compared here to structurally related alkyl benzoates, focusing on molecular features, physicochemical properties, toxicity, and applications.
Structural Comparison
| Compound | Substituent at Para Position | Alkyl Group at Ester Position | Molecular Weight (g/mol) |
|---|---|---|---|
| Butyl 4-[(2-ethylhexanoyl)oxy]benzoate | 2-ethylhexanoyloxy | Butyl | ~322.4 |
| Butyl benzoate | H | Butyl | 178.2 |
| Isobutyl benzoate | H | Isobutyl | 178.2 |
| Ethyl 4-methoxybenzoate | Methoxy | Ethyl | 180.2 |
Key Observations :
- Higher molecular weight may improve thermal stability and prolong residual activity in formulations.
Physicochemical Properties
| Property | This compound | Butyl Benzoate | Isobutyl Benzoate |
|---|---|---|---|
| Solubility | Low water solubility; miscible with oils | Insoluble in water; soluble in organic solvents | Similar to butyl benzoate |
| Volatility | Low (due to high MW and branching) | Moderate | Moderate |
| Melting Point | Likely < 0°C (amorphous liquid) | -22°C | -37°C |
Notes:
- The branched 2-ethylhexanoyloxy group reduces intermolecular interactions, likely resulting in a liquid state at room temperature, similar to isobutyl benzoate .
- Increased lipophilicity enhances compatibility with lipid-based cosmetic formulations.
Key Insights :
- Limited skin penetration due to branching could lower irritation risk, aligning with trends observed in branched alkyl benzoates like isobutyl benzoate .
Functional Advantages :
- The compound’s branched structure may improve stability in formulations exposed to heat or UV radiation, making it suitable for sunscreens or long-wear cosmetics .
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